molecular formula C11H16N2O2 B051925 Aloracetam CAS No. 119610-26-3

Aloracetam

Cat. No.: B051925
CAS No.: 119610-26-3
M. Wt: 208.26 g/mol
InChI Key: ZUQSGZULKDDMEW-UHFFFAOYSA-N
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Preparation Methods

Aloracetam can be synthesized through the Paal-Knorr synthesis, which is a well-known method for generating pyrrole rings . The reaction involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

Chemical Reactions Analysis

Aloracetam undergoes various chemical reactions, including:

Comparison with Similar Compounds

Aloracetam is chemically similar to other racetams, such as Piracetam and Aniracetam, but it lacks the pyrrolidone ring that is characteristic of this family . This structural difference may contribute to its unique properties and effects. Similar compounds include:

This compound’s uniqueness lies in its distinct chemical structure and its potential effects on GABA receptors, which differentiate it from other racetams .

Properties

IUPAC Name

N-[2-(3-formyl-2,5-dimethylpyrrol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-6-11(7-14)9(2)13(8)5-4-12-10(3)15/h6-7H,4-5H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQSGZULKDDMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCNC(=O)C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152524
Record name Aloracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119610-26-3
Record name N-[2-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119610-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aloracetam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119610263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aloracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALORACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0RKZ75D0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

123 ml (1.34 mol) of phosphoryl chloride are added dropwise in the course of 30 minutes at 0° C. to 750 ml of 1,2-dimethoxyethane and 109 ml of dimethyl formamide. The mixture is stirred for a further 30 minutes at 0° C., and, in the course of 45 minutes at 0° C., 180 g (1 mol) of N-(2-(2,5-dimethyl-1H-pyrrolyl)ethyl)acetamide are introduced. After 10 minutes at 0° C., the mixture is allowed to warm to 10° C., stirred for 1 h at 10° C. and hydrolysed by pouring in a solution of 250 g of sodium hydroxide in 920 ml of water in the course of 2 h at 20° C. to the reaction mixture. The resulting reaction mixture is filtered, the organic phase is isolated and the water phase is extracted twice, each time with 370 ml of 1,2-dimethoxyethane. The organic phases are combined and substantially concentrated in vacuum. After addition of 250 ml of toluene, the mixture is concentrated to dehydrate it, 1 l of ethyl acetate is added and the mixture is filtered over silica gel and charcoal, crystallised and dried.
Quantity
123 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
109 mL
Type
solvent
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Three
Name
Quantity
920 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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